Regioisomeric Advantage: C4-Hydroxymethyl vs. C3-Hydroxymethyl on Piperidine
The 4-hydroxymethyl isomer (target compound) offers a distinct topological polar surface area (TPSA) of 58.5 Ų [1] compared to its regioisomer (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1353989-77-1), which has an identical molecular formula but a computed TPSA of 58.5 Ų as well (though spatial orientation differs) [2]. The critical distinction lies not in TPSA value but in the 3D orientation of the primary alcohol: the 4-substituted piperidine places the hydroxyl group in a different geometric plane, potentially altering hydrogen-bond donor topology to kinase hinge regions. In published SAR, 4-substituted piperidine derivatives containing the 6-methoxypyrimidine motif have shown IC₅₀ shifts of up to 10-fold against JAK family kinases relative to 3-substituted analogs, though head-to-head data for the exact alcohol pair is not publicly available [3].
| Evidence Dimension | 3D spatial orientation of primary alcohol hydrogen-bond donor |
|---|---|
| Target Compound Data | Piperidine C4-hydroxymethyl; TPSA 58.5 Ų; alcohol oxygen vector approximately equatorial |
| Comparator Or Baseline | Regioisomer (piperidine C3-hydroxymethyl, CAS 1353989-77-1); TPSA 58.5 Ų; alcohol oxygen vector approximately axial/equatorial mix |
| Quantified Difference | No direct IC₅₀ comparison for the alcohol pair; literature precedent for 4- vs 3-substituted aminopyrimidine analogs shows 2–10× potency variation in kinase assays [3] |
| Conditions | JAK kinase inhibition assays; inferred from patent SAR tables (US20120208800A1) |
Why This Matters
Procurement of the correct regioisomer is critical when replicating published kinase inhibitor syntheses that specify the 4-hydroxymethyl intermediate.
- [1] PubChem CID 66569717, Computed Properties: TPSA 58.5 Ų. View Source
- [2] PubChem for CAS 1353989-77-1 (regioisomer), computed TPSA 58.5 Ų. View Source
- [3] Aminopyrimidine kinase inhibitors, US Pat. Appl. 2012/0208800 A1. SAR tables show 2–10× potency differences between 3- and 4-substituted piperidine derivatives. View Source
